Dioctyl malonate Dioctyl malonate
Brand Name: Vulcanchem
CAS No.: 16958-88-6
VCID: VC21070097
InChI: InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
SMILES: CCCCCCCCOC(=O)CC(=O)OCCCCCCCC
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol

Dioctyl malonate

CAS No.: 16958-88-6

Cat. No.: VC21070097

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Dioctyl malonate - 16958-88-6

Specification

CAS No. 16958-88-6
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
IUPAC Name dioctyl propanedioate
Standard InChI InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Standard InChI Key DTVMXQFQTCJMOR-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CC(=O)OCCCCCCCC
Canonical SMILES CCCCCCCCOC(=O)CC(=O)OCCCCCCCC

Introduction

Chemical Structure and Properties

Physical Properties

Dioctyl malonate presents as a colorless liquid with specific physical characteristics that influence its handling and applications. The key physical properties of this compound are summarized in Table 1.

PropertyValueSource
Molecular Weight328.487 g/mol
Density0.94 g/cm³
Boiling Point363.4°C at 760 mmHg
Flash Point162.9°C
Physical State at Room TemperatureLiquid
ColorColorless
OdorFatty
LogP7.017 (estimated)

Chemical Properties

From a chemical perspective, dioctyl malonate contains a reactive methylene group positioned between two carbonyl functionalities, which confers unique reactivity patterns. The presence of two ester groups provides sites for various chemical transformations, including hydrolysis, alkylation, and other nucleophilic reactions.

The compound has an estimated pKa value of 11.81±0.46, indicating the relative acidity of the central methylene group. This acidity is important for understanding the compound's behavior in various reaction environments and its potential for participating in base-catalyzed reactions .

Synthesis Methods

Dioctyl malonate can be synthesized through several methods, with esterification being the most common approach. The typical synthetic route involves the reaction of malonic acid with octanol in the presence of an acid catalyst under controlled conditions.

Drawing parallels with the synthesis of diethyl malonate (a related malonic ester), the process may involve:

  • Esterification of malonic acid with octanol using an acid catalyst like sulfuric acid

  • Refluxing the reaction mixture for several hours to drive the equilibrium toward product formation

  • Purification steps including solvent extraction, washing, and distillation to obtain the pure compound16

Alternative synthesis routes might include transesterification of other malonic esters with octanol or the reaction of malonic acid chloride with octanol .

Chemical Reactions

Dioctyl malonate participates in various chemical reactions typical of malonic esters, owing to the presence of the acidic methylene group between two carbonyl functionalities. These reactions include:

Hydrolysis

In the presence of water and acid or base catalysts, dioctyl malonate can undergo hydrolysis to form malonic acid and octanol.

Alkylation

The compound can participate in alkylation reactions where the enolate ion formed from this compound reacts with alkyl halides to form substituted malonates. This reaction is fundamental to the malonic ester synthesis, a classic method for preparing substituted acetic acids .

Decarboxylation

Like other malonic esters, dioctyl malonate can undergo thermal decarboxylation when heated, leading to the formation of monocarboxylic acid derivatives. This reaction proceeds through the loss of carbon dioxide from the β-keto acid intermediate formed after partial hydrolysis .

Mannich Reactions

Research indicates that malonate esters, including dioctyl malonate, can participate in Mannich reactions, forming amino-functionalized derivatives that have potential applications in pharmaceutical synthesis .

Applications

Industrial Applications

Dioctyl malonate has several industrial applications leveraging its chemical properties and structure:

  • As an intermediate in organic synthesis, particularly in the preparation of other esters and acids

  • In the production of plasticizers, lubricants, and coatings

  • Potential applications in drug delivery systems due to its hydrophobic nature and ability to form stable complexes

Research Applications

In scientific research, dioctyl malonate serves important functions:

  • As a reagent in malonic ester synthesis reactions for the preparation of various carboxylic acid derivatives

  • In studies involving enzymatic reactions where malonate derivatives are used as substrates or inhibitors

  • As a model compound for investigating esterification and hydrolysis reactions

Biological Activity

Mechanism of Action

Dioctyl malonate acts as a prodrug for malonate, which is known to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound can influence metabolic pathways, particularly under conditions of ischemia and reperfusion injury .

Research on related malonate compounds has shown that inhibition of succinate dehydrogenase can reduce mitochondrial reactive oxygen species (ROS) production, thereby mitigating damage during reperfusion in cardiac tissues .

Pharmacological Effects

Studies on malonate and its derivatives, including dioctyl malonate, have demonstrated several potential pharmacological effects:

  • Cardioprotective effects in animal models of myocardial infarction when administered during reperfusion

  • Cellular proliferation and regeneration enhancement, particularly in cardiac tissues

  • Potential applications in drug delivery systems due to the compound's ability to form stable complexes with hydrophobic drugs

Comparative Analysis with Similar Compounds

It is important to distinguish dioctyl malonate from related compounds to understand its unique properties and applications. Table 2 provides a comparative analysis of dioctyl malonate with similar compounds.

CompoundFormulaKey DifferencesPrimary Applications
Dioctyl MalonateC₁₉H₃₆O₄Base malonic diester with octyl groupsOrganic synthesis, potential drug delivery
Diethyl MalonateC₇H₁₂O₄Lower molecular weight, higher reactivityOrganic synthesis, barbiturates production
Dimethyl MalonateC₅H₈O₄Even lower molecular weight, more volatileLaboratory reagent, organic synthesis
Dioctyl MaleateC₂₀H₃₆O₄Contains a carbon-carbon double bondPlasticizer, emulsion polymerization

While diethyl malonate is more commonly used in organic synthesis due to its lower molecular weight and higher reactivity, dioctyl malonate stands out due to its higher molecular weight and hydrophobic nature, making it particularly useful in applications requiring these properties .

Current Research and Future Perspectives

Current research on dioctyl malonate and related malonate esters continues to explore their potential applications in various fields. Some emerging areas of interest include:

Pharmaceutical Research

Investigations into the use of dioctyl malonate in drug delivery systems, particularly for improving the solubility and bioavailability of poorly soluble therapeutic agents. The compound's lipophilic nature enhances the formulation of hydrophobic drugs, potentially improving their efficacy.

Green Chemistry

Research into more environmentally friendly synthesis methods for malonate esters, including dioctyl malonate, using biocatalysts and renewable starting materials .

Medical Applications

Studies exploring the cardioprotective effects of malonate derivatives, including their potential use in preventing damage during myocardial infarction and other ischemia-reperfusion injuries .

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